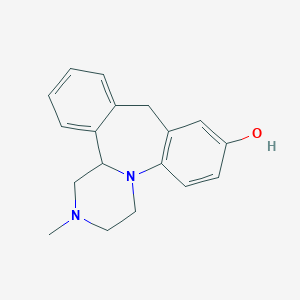

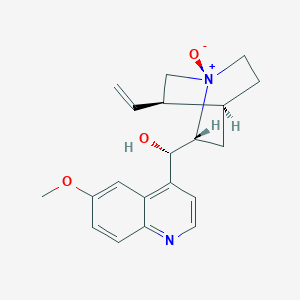

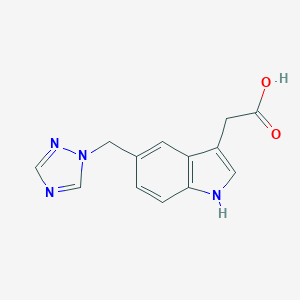

Triazolomethylindole-3-acetic Acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives, including triazolomethylindole-3-acetic acid analogs, often involves multi-component cyclocondensation reactions. For instance, the use of 3-aminotriazole, different aldehydes, and ketene N,S-acetal in the presence of acidic promoters has been reported to yield novel triazolo[1,5-a]pyrimidine scaffolds, which share a similar triazole core with triazolomethylindole-3-acetic acid (Karami et al., 2020). Such reactions highlight the versatility of triazole chemistry in generating complex molecules through relatively straightforward synthetic routes.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including triazolomethylindole-3-acetic acid, can be characterized using various spectroscopic techniques. X-ray diffraction, IR, 1H NMR, and 13C NMR have been utilized to determine the structure and confirm the presence of triazole rings in synthesized compounds. These methods have revealed the formation of strong intermolecular hydrogen bonds, which significantly influence the compounds' stability and reactivity (Şahin et al., 2014).

Chemical Reactions and Properties

Triazole derivatives, including triazolomethylindole-3-acetic acid, participate in a variety of chemical reactions, highlighting their reactivity and functional versatility. Reactions such as the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters showcase the triazole's ability to undergo selective transformations, enriching the chemical diversity of this compound class (Astakhov et al., 2014).

Physical Properties Analysis

The physical properties of triazolomethylindole-3-acetic acid derivatives, such as solubility, melting point, and crystallinity, can be inferred from related triazole compounds. These properties are crucial for determining the compounds' suitability for various applications, including pharmaceutical formulations. The presence of the triazole ring often imparts unique physical characteristics that can affect the compound's overall behavior and application potential.

Chemical Properties Analysis

The chemical properties of triazolomethylindole-3-acetic acid, such as acidity, basicity, and reactivity towards different chemical reagents, are central to its applications in synthesis and drug design. Studies on similar triazole derivatives have explored their acid-base properties, revealing insights into their behavior in chemical reactions and potential biological interactions (Kaplaushenko, 2014).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Triazolomethylindole-3-acetic Acid and its derivatives have shown significant antimicrobial activity. In one study, novel antimicrobial agents were synthesized using 1H-indol-3-acetic acid, leading to the creation of derivatives like 4-amino-3-mercapto-5-[(1H-indol-3-yl)methyl]-4H-1,2,4-triazole. These compounds exhibited considerable antimicrobial activities against a range of bacteria and fungi, including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida glabrata (Kaplancikli et al., 2008). Another study highlighted the synthesis of triazolothiadiazoles bearing a 4-methylthiobenzyl moiety, which, after screening, displayed promising antimicrobial activities (Prasad et al., 2009).

Cholinesterase Inhibition

Some derivatives of Triazolomethylindole-3-acetic Acid were synthesized as cholinesterase inhibitors. Compounds 1b and 1c were identified as promising anticholinesterase agents due to their inhibitory effect on acetylcholinesterase, showcasing potential therapeutic applications in conditions like Alzheimer's disease (Mohsen, 2012).

Antitumor and Antiviral Properties

In the domain of cancer research, a study on a series of 1,5-dialkyl-1,2,4-triazole derivatives of acetic acid alkylidene hydrazides revealed that compound 25 exhibited remarkable activity against nine cancer types, offering a potential pathway for antitumor drug development. However, no significant in vitro antiviral activity was observed in the same study (Al-Soud et al., 2004).

Anti-inflammatory and Analgesic Activity

The synthesis of derivatives like 2-[4-(substituted benzylideneamino)-5-(substituted phenoxymethyl)-4H-1,2,4-triazol-3-yl thio] acetic acid showcased significant anti-inflammatory and analgesic activities in vivo. Specific compounds within this series demonstrated notable effectiveness in reducing inflammation and pain (Hunashal et al., 2014).

Zukünftige Richtungen

While specific future directions for Triazolomethylindole-3-acetic Acid are not mentioned in the search results, it’s worth noting that research on related compounds like indole-3-acetic acid (IAA) has shown potential in areas such as large-scale production and evaluation of the inhibitory effect on weed growth . This suggests that similar compounds could have potential applications in agriculture and other fields.

Eigenschaften

IUPAC Name |

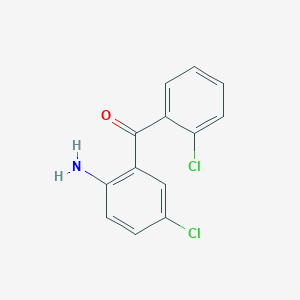

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c18-13(19)4-10-5-15-12-2-1-9(3-11(10)12)6-17-8-14-7-16-17/h1-3,5,7-8,15H,4,6H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACIHDPNKNLLMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN3C=NC=N3)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40437270 | |

| Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triazolomethylindole-3-acetic Acid | |

CAS RN |

177270-91-6 | |

| Record name | 1H-Indole-3-acetic acid, 5-(1H-1,2,4-triazol-1-ylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177270916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {5-[(1H-1,2,4-Triazol-1-yl)methyl]-1H-indol-3-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40437270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-INDOLE-3-ACETIC ACID, 5-(1H-1,2,4-TRIAZOL-1-YLMETHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W8CXB9JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)